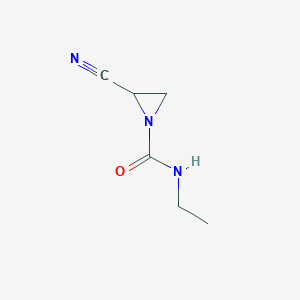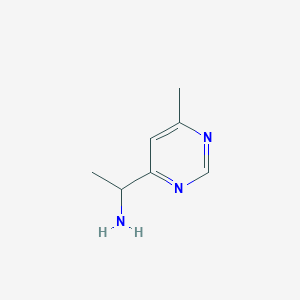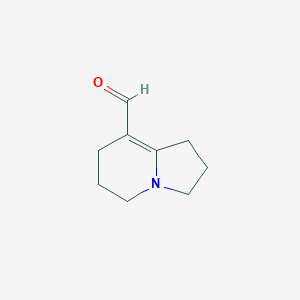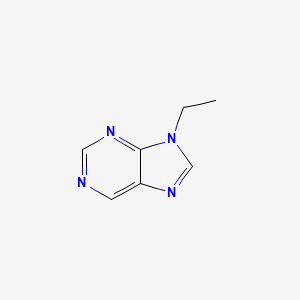
(NZ)-N-(1H-indol-5-ylmethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indole-5-carbaldehyde oxime is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1H-indole-5-carbaldehyde oxime typically involves the reaction of 1H-indole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-indole-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Condensation: The oxime group can participate in condensation reactions with carbonyl compounds to form heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-indole-5-carbaldehyde oxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indole-5-carbaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The indole nucleus can interact with multiple receptors and enzymes, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
1H-indole-5-carbaldehyde oxime can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde oxime: Similar in structure but with the oxime group at the 3-position, it exhibits different reactivity and biological activities.
Indole-5-carboxaldehyde: Lacks the oxime group, making it less reactive in certain chemical reactions.
Indole-3-carboxaldehyde: Another indole derivative with distinct chemical properties and applications.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(NZ)-N-(1H-indol-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6- |
InChI Key |
HKNZDPSSEHCJLI-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=N\O |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)





![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)



![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)


